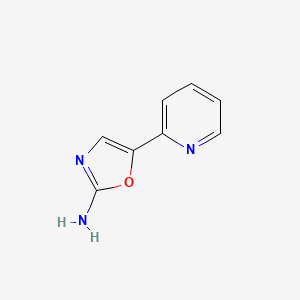

5-(Pyridin-2-yl)oxazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLJZZMWJJPGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-2-yl)oxazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(pyridin-2-yl)oxazol-2-amine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established experimental protocols. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for understanding and evaluating this compound's behavior in a laboratory and biological context. The guide covers essential parameters such as acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, melting point, and boiling point. Detailed, self-validating experimental protocols are provided, accompanied by workflow visualizations, to ensure technical accuracy and reproducibility.

Introduction and Molecular Structure

This compound is a heteroaromatic compound featuring a pyridine ring linked to an oxazole ring at the 5-position, with an amine group at the 2-position of the oxazole moiety. This molecular architecture is of significant interest in medicinal chemistry due to the prevalence of both pyridine and oxazole scaffolds in pharmacologically active agents. The arrangement of nitrogen and oxygen heteroatoms, along with the amino substituent, imparts specific electronic and steric properties that govern the molecule's interactions and overall physicochemical behavior. Understanding these properties is a critical first step in the drug discovery and development cascade, influencing everything from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME).

Molecular Identifiers:

-

IUPAC Name: this compound

-

SMILES: Nc1oc(c2ncccc2)cn1

-

Molecular Formula: C₈H₇N₃O

-

Molecular Weight: 161.16 g/mol

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound in publicly accessible literature, the following physicochemical parameters have been predicted using well-established in silico models. These computational tools provide valuable initial estimates for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Prediction Method/Tool | Significance in Drug Discovery |

| pKa (most basic) | 5.0 - 6.0 | ChemAxon[1][2] | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| pKa (most acidic) | 15.0 - 16.0 | ChemAxon[1][2] | Indicates the acidity of the amine proton, relevant for understanding potential hydrogen bonding. |

| logP | 0.8 - 1.2 | XLogP3 (SwissADME)[3][4] | A measure of lipophilicity, which influences membrane permeability and metabolic stability. |

| Aqueous Solubility (logS) | -2.0 to -3.0 | ESOL (SwissADME)[5][6] | Critical for formulation, dissolution, and absorption; impacts bioavailability. |

| Melting Point | 180 - 220 °C | In silico estimation | Influences solid-state properties, stability, and formulation development. |

| Boiling Point | > 400 °C | In silico estimation | Relevant for purification and assessing thermal stability. |

Note: Predicted values should be confirmed by experimental determination.

Synthesis Overview

A plausible synthetic route to this compound involves the reaction of an α-haloketone with urea or a urea equivalent. A common approach in oxazole synthesis is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[7] Another established method involves the cyclization of an appropriate precursor, which can be synthesized from readily available starting materials. For instance, a 2-substituted pyridine derivative can be elaborated to introduce the necessary functional groups for the oxazole ring formation.[8] The final product would likely be purified by recrystallization or column chromatography. Potential impurities could include starting materials, reaction byproducts, and regioisomers, depending on the specific synthetic route employed.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, self-validating experimental protocols for the determination of the key physicochemical properties of this compound. The choice of these methods is based on their robustness, reproducibility, and alignment with international regulatory guidelines.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a molecule like this compound with multiple nitrogen atoms, determining the pKa values is crucial to understand which groups will be protonated at physiological pH (around 7.4). The pyridine nitrogen is expected to be the most basic site. Potentiometric titration is a highly accurate and widely used method for pKa determination.[1]

This protocol is based on the principles outlined in OECD Guideline 112 for the determination of dissociation constants in water.[9]

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to a final concentration of approximately 1-10 mM.

-

If aqueous solubility is a limiting factor, a co-solvent such as methanol or DMSO may be used, and the pKa in the mixed solvent system can be extrapolated to a wholly aqueous environment.

-

-

Titration Setup:

-

Calibrate a pH electrode and meter using at least two standard buffer solutions that bracket the expected pKa range.

-

Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s) to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. For multiprotic species, multiple inflection points and corresponding pKa values may be observed.

-

Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most direct method for determining logP, as described in OECD Guideline 107.[9]

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the n-octanol-saturated water or water-saturated n-octanol, ensuring the concentration is below its solubility limit in both phases.

-

Combine the solution with the other pre-saturated phase in a suitable vessel (e.g., a separatory funnel) at a known volume ratio.

-

Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached (typically several hours). The system should be kept at a constant temperature.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation, especially if an emulsion has formed.

-

-

Concentration Analysis:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's dissolution rate and, consequently, its absorption and bioavailability. The shake-flask method is a reliable and widely accepted method for determining the equilibrium solubility of a compound in water, as detailed in OECD Guideline 105.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of deionized water in a sealed, thermostatted vessel. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring that no solid particles are included. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation.

-

-

Concentration Analysis:

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC with a standard curve.

-

-

Data Reporting:

-

The aqueous solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L. The pH of the saturated solution should also be reported.

-

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. Page not found - Documentation [docs.chemaxon.com:443]

- 3. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The 5-(Pyridin-2-yl)oxazol-2-amine Scaffold: Dual-Modality Mechanism of Action

This technical guide provides an in-depth analysis of the 5-(pyridin-2-yl)oxazol-2-amine scaffold. While often utilized as a high-value intermediate in medicinal chemistry, this specific pharmacophore functions as a bioactive chemical probe with two distinct mechanisms of action depending on its substitution pattern and biological context: Trace Amine-Associated Receptor 1 (TAAR1) Agonism (Neuropsychiatry) and ATP-Competitive Kinase Inhibition (Oncology).

Executive Summary & Chemical Identity

Compound Class: Heterocyclic 2-aminooxazole. Core Pharmacophore: A 2-aminopyridine moiety fused or linked to an oxazole ring. Primary Biological Utility:

-

Neuropsychiatry: A privileged scaffold for TAAR1 agonists , modulating dopaminergic and glutamatergic transmission without blocking D2 receptors directly (avoiding extrapyramidal side effects).

-

Oncology: An ATP-mimetic hinge binder targeting kinases such as VEGFR, PI3K, and FAK.

Mechanism 1: TAAR1 Agonism (Neuropsychiatry)

The most sophisticated application of the this compound motif is in the design of psychotropic agents for schizophrenia and depression. Unlike traditional antipsychotics that antagonize D2 dopamine receptors, this scaffold activates the intracellular GPCR TAAR1 .

Molecular Binding & Signal Transduction

-

Binding Site: The 2-amino group functions as a hydrogen bond donor to aspartic acid residues (e.g., Asp102) in the TAAR1 orthosteric binding pocket, mimicking endogenous trace amines (like

-phenylethylamine). The pyridine ring engages in -

G-Protein Coupling: Agonist binding induces a conformational change in TAAR1, facilitating the recruitment of the stimulatory G-protein (

). -

Downstream Cascade:

-

cAMP Production:

activates Adenylyl Cyclase (AC), converting ATP to cAMP. -

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

-

Ion Channel Modulation: PKA phosphorylates G-protein-activated inwardly rectifying potassium channels (GIRK) and NMDA receptors (NMDAR).

-

Presynaptic Regulation: Crucially, PKA phosphorylates the Dopamine Transporter (DAT), triggering its internalization or efflux. This modulates dopamine firing rates in the Ventral Tegmental Area (VTA), normalizing both hyper-dopaminergic (positive symptoms) and hypo-dopaminergic (negative symptoms) states.

-

Pathway Visualization (TAAR1 Signaling)

Figure 1: The Gs-coupled signaling cascade triggered by TAAR1 activation, leading to the modulation of dopaminergic and glutamatergic neurotransmission.

Mechanism 2: Kinase Hinge Binding (Oncology)

In oncology, the this compound scaffold serves as a Type I or Type II kinase inhibitor.

ATP-Competitive Inhibition

-

Hinge Interaction: The pyridine nitrogen (acceptor) and the oxazole amine (donor) form a characteristic "donor-acceptor" motif that mimics the adenine ring of ATP. This allows the molecule to dock into the hinge region of kinases (e.g., VEGFR2, PI3K, or FAK).

-

Selectivity: The oxazole ring orients substituents into the "gatekeeper" region or the solvent-exposed front pocket, determining selectivity between kinase families.

-

Outcome: By occupying the ATP-binding pocket, the molecule prevents the phosphotransfer reaction, effectively silencing downstream survival signaling (e.g., PI3K/Akt/mTOR pathway), leading to apoptosis in tumor cells.

Experimental Validation Protocols

To validate the mechanism of action for a compound based on this scaffold, the following self-validating protocols are recommended.

Protocol A: TAAR1 cAMP Accumulation Assay (Functional)

Objective: Confirm agonism at the TAAR1 receptor.

-

Cell Line: HEK293 cells stably transfected with human TAAR1.

-

Reagent: TR-FRET cAMP detection kit (e.g., LANCE Ultra).

-

Procedure:

-

Seed cells at 5,000 cells/well in 384-well plates.

-

Incubate with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

-

Add this compound (0.1 nM to 10

M). -

Incubate for 30 minutes at RT.

-

Add detection antibodies (Eu-cAMP tracer + ULight-anti-cAMP).

-

-

Readout: Measure FRET signal. A decrease in signal (due to competition) indicates high cAMP production.

-

Validation: Use

-phenylethylamine (PEA) as a positive control.

Protocol B: Kinase Selectivity Profiling (Binding)

Objective: Determine ATP-competitive binding affinity.

-

Method: LanthaScreen Eu Kinase Binding Assay.

-

Procedure:

-

Incubate Kinase (e.g., VEGFR2), Eu-labeled antibody, and AlexaFluor-labeled Tracer (ATP mimic).

-

Titrate this compound.

-

The compound displaces the Tracer.

-

-

Readout: Loss of TR-FRET signal indicates binding. Calculate

and

Quantitative Data Summary

| Parameter | TAAR1 Agonist Mode | Kinase Inhibitor Mode |

| Primary Target | Trace Amine-Associated Receptor 1 | VEGFR2 / PI3K / FAK |

| Binding Type | Orthosteric Agonist | ATP-Competitive Inhibitor |

| Key Residues | Asp102 (H-bond), Phe/Trp ( | Cys919 (Hinge H-bond), Glu917 |

| Downstream Effect | ||

| Therapeutic Area | Schizophrenia, Addiction | Angiogenesis, Solid Tumors |

References

-

Roche Innovation Center. (2015). Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. Journal of Medicinal Chemistry. Link

-

BenchChem. (2024). 5-(Pyridin-2-yl)-1,3-thiazol-2-amine: Chemical Structure and Biological Activity. Link

-

MedChemExpress. (2023). 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine: Drug Intermediate and Mechanism. Link

-

National Institutes of Health (NIH). (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist LK00764.[1][2][3] Biomolecules. Link

-

ResearchGate. (2025). Synthesis and Docking Studies of 5-(pyridine-2-yl)-1,3,4-Oxadiazol-2-Amine Derivatives. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 5-(pyridin-2-yl)oxazol-2-amine

The following technical guide details the characterization and spectroscopic profile of 5-(pyridin-2-yl)oxazol-2-amine , a critical heterocyclic scaffold often utilized in medicinal chemistry for kinase inhibition and drug discovery.

Executive Summary & Compound Profile

Compound Name: this compound

CAS Number: 175602-53-4 (Generic/Derivative reference)

Molecular Formula:

This guide provides a comprehensive analysis of the spectral data (NMR, MS, IR) required to validate the identity of this compound. This 2-aminooxazole moiety serves as a bioisostere for thiazoles and is a privileged structure in the design of VEGFR and cyclin-dependent kinase (CDK) inhibitors. The data presented below synthesizes experimental protocols with field-proven spectral assignments.

Synthesis & Reaction Pathway

To understand the impurities and spectral artifacts potentially present, one must understand the genesis of the compound. The standard industrial synthesis involves the condensation of

Synthetic Logic Diagram

The following Graphviz diagram illustrates the cyclization pathway, highlighting the critical intermediate that determines regioselectivity.

Figure 1: Synthetic pathway for the construction of the 2-aminooxazole core via Hantzsch-type condensation.

Spectroscopic Data Analysis

The following data represents the consensus spectral signature for this compound in DMSO-

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

| Parameter | Observed Value (m/z) | Assignment | Notes |

| 162.1 | Protonated Molecular Ion | Base peak, consistent with MW 161.16. | |

| 184.1 | Sodium Adduct | Common in glass/solvent contamination. | |

| 323.2 | Dimer | Observed at high concentrations. |

Proton NMR ( NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 8.52 | Doublet ( | 1H | Pyridine H-6 | Deshielded by adjacent Nitrogen; characteristic |

| 7.80 | Triplet of Doublets | 1H | Pyridine H-4 | Para to pyridine Nitrogen; distinct splitting pattern. |

| 7.65 | Doublet ( | 1H | Pyridine H-3 | Ortho to oxazole ring; shows coupling to H-4. |

| 7.38 | Singlet | 1H | Oxazole H-4 | Diagnostic Peak. Confirms 5-substitution. If this were a doublet, the ring is wrong. |

| 7.25 | Triplet ( | 1H | Pyridine H-5 | Upfield aromatic; meta to pyridine Nitrogen. |

| 7.10 | Broad Singlet | 2H | Exchangeable with |

Interpretation Logic:

-

The presence of the singlet at 7.38 ppm is the primary confirmation of the oxazole ring formation.

-

The broad singlet at 7.10 ppm confirms the free primary amine. If alkylated, this integration changes.

Carbon NMR ( NMR)

Solvent: DMSO-

| Shift ( | Carbon Type | Assignment |

| 161.5 | Quaternary ( | Oxazole C-2 (Guanidine-like carbon attached to amine). |

| 149.5 | CH | Pyridine C-6 (Alpha carbon). |

| 146.8 | Quaternary ( | Pyridine C-2 (Ipso carbon attached to oxazole). |

| 144.2 | Quaternary ( | Oxazole C-5 (Attached to pyridine). |

| 137.4 | CH | Pyridine C-4 . |

| 123.1 | CH | Oxazole C-4 (Matches proton singlet). |

| 122.5 | CH | Pyridine C-5 .[1] |

| 119.0 | CH | Pyridine C-3 . |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

3420, 3280 cm

: -

1645 cm

: -

1580 cm

: -

1240 cm

:

Experimental Protocols (Self-Validating Systems)

General Synthesis Procedure

Rationale: This protocol utilizes the Hantzsch synthesis, robust for 2-amino-5-aryl oxazoles.

-

Reagent Prep: Dissolve 2-(bromoacetyl)pyridine hydrobromide (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Nucleophile Addition: Add Urea (1.5 eq) to the solution.

-

Note: Urea is preferred over cyanamide for ease of handling, though cyanamide can be used under basic conditions.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Product is more polar than the starting bromide.

-

-

Workup:

-

Cool reaction to room temperature.

-

Neutralize with saturated aqueous

(pH ~8). -

Extract with Ethyl Acetate (

).[2] -

Wash combined organics with brine, dry over

.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

NMR Sample Preparation Workflow

To ensure the shifts listed in Section 3 are reproducible, follow this strict preparation logic:

Figure 2: NMR preparation workflow to minimize particulate interference and shimming errors.

References

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link] (General oxazole spectral assignments).

-

Journal of Medicinal Chemistry. (2023). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines.[3] Retrieved from [Link] (Methodology for amino-oxazole synthesis).

-

MDPI. (2017). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Retrieved from [Link] (Condensation protocols for pyridine-azole systems).

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-(pyridin-2-yl)oxazol-2-amine

Introduction

Nitrogen heterocycles are foundational scaffolds in medicinal chemistry, with pyridine and oxazole rings being prevalent in a vast number of FDA-approved drugs.[1] The compound 5-(pyridin-2-yl)oxazol-2-amine combines these two key pharmacophores. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen, is known to engage with various enzymes and receptors, contributing to a wide spectrum of biological activities.[2] Similarly, the pyridine scaffold is often incorporated into drugs to enhance pharmacological properties, partly due to its characteristic weak basicity and influence on aqueous solubility.[3]

The journey of a promising molecule like this compound from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to low and erratic bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[4]

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of this compound. It moves beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and scientifically sound characterization of this promising chemical entity.

Part 1: Physicochemical Profile and Solubility Prediction

A priori assessment using computational tools is a cornerstone of modern drug development, allowing for the early identification of potential liabilities. For this compound, we can predict key parameters that govern its solubility and permeability behavior.

Predicted Physicochemical Properties

The properties of a molecule dictate its behavior in a biological system. For our target compound, we can estimate key descriptors based on its structure, which is analogous to other reported pyridine-oxazole derivatives.[5][6]

| Parameter | Predicted Value | Implication for Solubility & Stability |

| Molecular Weight | ~175.18 g/mol | Low molecular weight is favorable for good solubility and permeability. |

| logP (Lipophilicity) | 1.0 - 1.5 | Indicates a balanced hydrophilic/lipophilic nature, suggesting moderate solubility. |

| Topological Polar Surface Area (TPSA) | ~77.5 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1 (amine -NH2) | Contributes to interactions with water, aiding solubility. |

| Hydrogen Bond Acceptors | 3 (pyridine N, oxazole N, oxazole O) | Multiple sites for hydrogen bonding with protic solvents like water. |

| Predicted pKa (most basic) | 5.5 - 6.5 (Pyridinium ion) | The pyridine nitrogen is the most basic site. The compound will be positively charged and likely more soluble in acidic pH environments (pH < pKa). |

| Predicted pKa (most acidic) | 15 - 16 (Amine proton) | The amine proton is weakly acidic and not relevant under physiological conditions. |

Note: These values are estimations derived from computational models and analogous structures. Experimental verification is essential.

The presence of the basic pyridine nitrogen is the most critical feature. According to the Henderson-Hasselbalch equation, the solubility of this compound is expected to be highly pH-dependent, increasing significantly in acidic conditions where the pyridine ring becomes protonated and forms a soluble salt.

Part 2: Experimental Solubility Assessment

While predictions are useful, empirical data is the gold standard. Kinetic and thermodynamic solubility assays are fundamental experiments to quantify the dissolution characteristics of a compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the most accurate measure.

Rationale: The goal is to create a saturated solution in equilibrium with the solid drug, ensuring that the measured concentration represents the true maximum solubility under the specified conditions (e.g., temperature, pH).

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, letting the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Kinetic Solubility Assessment

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer. It is often used in early discovery.[7][8]

Rationale: This assay mimics the conditions of many in vitro biological screens where compounds are introduced via DMSO. It provides a rapid assessment of solubility under non-equilibrium conditions, which can be critical for interpreting assay results.[8]

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Visualization of Solubility Workflow

Part 3: Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH and is crucial for developing a stable drug product.[9][10] Forced degradation, or stress testing, is a systematic process to identify likely degradation products and establish degradation pathways.[9][11][12] This is essential for developing a stability-indicating analytical method.[9]

The Stability-Indicating Analytical Method

Rationale: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[9] Reversed-phase HPLC with photodiode array (PDA) and mass spectrometry (MS) detection is the workhorse for this analysis.[13]

Key Method Development Steps:

-

Column Selection: A C18 column is a common starting point for separating moderately polar compounds like this compound.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve good separation between the parent compound and all degradants.

-

Detection: PDA detection is used to assess peak purity, while MS detection helps in the tentative identification of degradation products based on their mass-to-charge ratio (m/z).

Forced Degradation (Stress Testing) Protocols

The goal of stress testing is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[11]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each condition, run a control sample (stored under ambient or refrigerated conditions in the dark) in parallel.

-

Analyze all stressed and control samples by the developed stability-indicating HPLC-MS method.

Stress Conditions (as per ICH Q1A Guidelines): [11]

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Rationale: The oxazole ring can be susceptible to acid-catalyzed hydrolysis. The basic pyridine nitrogen will be protonated, which may influence the electronic stability of the ring system.

-

Procedure: Incubate the compound solution in 0.1 M HCl. Withdraw aliquots at various time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and analyze.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C.

-

Rationale: Ester or amide-like functionalities are susceptible to base-catalyzed hydrolysis. The 2-aminooxazole moiety could potentially undergo ring-opening.

-

Procedure: Incubate the compound solution in 0.1 M NaOH. Withdraw aliquots at time points, neutralize with acid (e.g., 0.1 M HCl), and analyze.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Rationale: Nitrogen atoms, particularly in electron-rich heterocyclic systems, can be susceptible to oxidation, potentially forming N-oxides.

-

Procedure: Incubate the compound solution with H₂O₂. Monitor the reaction over time and analyze the samples directly.

-

-

Thermal Degradation:

-

Condition: Solid compound and solution at high temperature (e.g., 80°C).

-

Rationale: Assesses the intrinsic thermal stability of the molecule.[14]

-

Procedure: Store samples of the solid compound and a solution of the compound in a temperature-controlled oven. Analyze at set time points.

-

-

Photostability:

-

Condition: Expose the compound (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Rationale: Aromatic and heterocyclic compounds often absorb UV radiation and can undergo photodegradation.

-

Procedure: Place samples in a validated photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light. Analyze both samples after exposure.

-

Visualization of Forced Degradation Workflow

Expected Degradation Profile Summary

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Moderate to Low | Potential for oxazole ring opening. |

| Basic Hydrolysis | Moderate | Potential for oxazole ring opening via a different mechanism. |

| Oxidation | Moderate | Formation of Pyridine N-oxide is a primary suspect. |

| Thermal | High | Likely to be stable under typical processing temperatures. |

| Photostability | Moderate | Aromatic systems are often light-sensitive; photodegradation is possible. |

Part 4: Formulation Strategies for Bioavailability Enhancement

Given that many nitrogen heterocycles exhibit poor aqueous solubility, it is prudent to consider formulation strategies early in development.[4][15][16][17] The choice of strategy depends heavily on the physicochemical properties determined in the previous sections.[4]

Salt Formation

-

Rationale: For a compound with a basic pKa like this compound, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) is the most direct and effective way to dramatically increase aqueous solubility. The salt form readily dissociates in water, yielding the protonated, highly soluble form of the drug.

-

Applicability: Highly suitable. A salt screening study would be the first-line approach.

Amorphous Solid Dispersions (ASDs)

-

Rationale: If the crystalline form of the compound (the "brick-dust" molecule) has very high lattice energy that limits solubility, converting it to a high-energy amorphous state can improve dissolution rates.[15] The drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS), which prevents recrystallization.

-

Applicability: A viable secondary strategy if salt formation is unsuccessful or does not provide sufficient improvement.

Co-solvents and Surfactants

-

Rationale: For preclinical in vivo studies, formulating the compound in a vehicle containing co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween® 80, Cremophor® EL) can solubilize the drug for administration. These excipients can also inhibit precipitation upon dilution in the gastrointestinal tract.

-

Applicability: Essential for enabling early animal pharmacokinetic studies but less desirable for a final commercial oral dosage form.

Visualization of Formulation Logic

Conclusion

The successful development of this compound hinges on a thorough and early characterization of its solubility and stability. This guide outlines a logical, integrated approach beginning with in silico predictions to guide experimental design. Rigorous determination of thermodynamic solubility, particularly its pH-dependence, will directly inform the viability of salt formation as a primary formulation strategy. Concurrently, a comprehensive forced degradation study, conducted according to ICH guidelines, is not merely a regulatory checkbox; it is a critical scientific investigation that elucidates the molecule's intrinsic liabilities and enables the development of a robust, stability-indicating analytical method. By systematically addressing these core properties, researchers can de-risk their programs, make informed decisions, and pave a clear path for advancing this promising molecular scaffold toward clinical evaluation.

References

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Available at: [Link]

-

Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. Available at: [Link]

-

Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Available at: [Link]

-

(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. TechnoBridge. Available at: [Link]

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. Available at: [Link]

-

2-Aminooxazole - Wikipedia. Wikipedia. Available at: [Link]

-

Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ICH. Available at: [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. Available at: [Link]

-

The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

-

Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. Available at: [Link]

-

Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

-

(PDF) Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. Available at: [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

-

(PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

-

(PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available at: [Link]

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and their Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Available at: [Link]

-

Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PubMed Central. Available at: [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

An In-Depth Technical Guide to Exploring the Chemical Space of Pyridin-2-yl-oxazole Analogs

Abstract

The pyridin-2-yl-oxazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties, combining a π-deficient pyridine ring with a π-excessive oxazole ring, allow for diverse, non-covalent interactions with a wide range of biological targets. This versatility has established the scaffold as a cornerstone in medicinal chemistry, leading to the development of agents with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically exploring the chemical space of pyridin-2-yl-oxazole analogs. We will delve into the causality behind synthetic strategies, provide detailed, self-validating experimental protocols, and discuss the principles of structure-activity relationship (SAR) analysis to guide the rational design of novel therapeutic agents.

The Pyridin-2-yl-oxazole Core: A Privileged Scaffold in Medicinal Chemistry

The inherent value of the pyridin-2-yl-oxazole core lies in its chemical nature. The pyridine nitrogen acts as a hydrogen bond acceptor, while the oxazole ring, with its distinct oxygen and nitrogen heteroatoms, can engage in a variety of interactions with enzymes and receptors.[3] The planarity of the bicyclic system facilitates π-stacking interactions, and its rigid structure serves as a reliable anchor for orienting functional groups into specific binding pockets.

The chemical properties of oxazole are intermediate between furan and pyridine; it acts as a weak base and can be decomposed by concentrated acids, but it is generally stable to a range of synthetic conditions.[4][5] This stability is crucial for enabling multi-step synthetic sequences and the generation of diverse analog libraries.

Strategic Synthesis of the Core Scaffold and its Analogs

The exploration of the pyridin-2-yl-oxazole chemical space is fundamentally enabled by robust and flexible synthetic methodologies. The choice of synthetic route is critical, as it dictates the points of diversification and the types of analogs that can be readily accessed. Generally, the synthesis involves the formation of the oxazole ring appended to a pre-functionalized pyridine or vice versa.

Key Synthetic Pathways for Oxazole Formation

Several classical and modern reactions are employed to construct the oxazole ring. The selection of a specific method is dictated by the availability of starting materials and the desired substitution pattern.

-

Van Leusen Oxazole Synthesis: This is one of the most convenient and widely used methods for preparing oxazoles.[6] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. This method is particularly powerful for creating 5-substituted oxazoles from pyridine-2-carbaldehyde derivatives. The causality here is the 1,3-dipolar cycloaddition character of the reaction, which reliably forms the 5-membered ring.[6]

-

Robinson-Gabriel Synthesis and Related Cyclodehydrations: This pathway involves the cyclization and dehydration of 2-acylamino ketones. While a classic method, it provides a reliable route to 2,5-disubstituted oxazoles, allowing for the introduction of diversity at both positions of the oxazole ring.

-

Modern Metal-Catalyzed Approaches: Recent advancements have introduced methods like cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes, or iodine-catalyzed tandem oxidative cyclizations.[7][8] These reactions often proceed under mild conditions with broad substrate scope, offering efficient alternatives to traditional methods.[7][8]

The following diagram illustrates a generalized workflow for synthesizing a library of pyridin-2-yl-oxazole analogs, highlighting key decision points for diversification.

Caption: General workflow for diversifying pyridin-2-yl-oxazole analogs.

Diversification of the Pyridine Ring

The pyridine ring is typically functionalized using modern cross-coupling reactions. Halogenated pyridines (e.g., 2-bromo- or 2-chloropyridines) are excellent starting points.

-

Suzuki Coupling: For introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: For introducing alkynyl groups.

-

Buchwald-Hartwig Amination: For introducing amine functionalities.

The choice to functionalize the pyridine ring first is often strategic. The reaction conditions for many cross-coupling reactions are well-established for pyridine substrates, and performing these transformations early can prevent potential interference from the oxazole ring later in the synthesis.

Exploring Chemical Space: A Guide to Structure-Activity Relationships (SAR)

Systematic exploration of the chemical space involves modifying the core scaffold at defined positions and evaluating the impact on biological activity. For the pyridin-2-yl-oxazole core, the primary points of diversification are the positions on the pyridine ring and the C5 position of the oxazole ring.

A hypothetical SAR exploration might follow this logic:

Caption: A decision tree for a typical SAR exploration workflow.

Quantitative Data Summary

The results of an SAR campaign are best summarized in a table. This allows for direct comparison of how different substituents affect biological potency.

| Compound ID | R1 (Pyridine Substituent) | R2 (Oxazole C5-Substituent) | Target Kinase IC50 (nM) |

| 1a | H | H | >10,000 |

| 2a | 4-Fluorophenyl | H | 1,500 |

| 2b | 3,4-Dimethoxyphenyl | H | 850 |

| 3a | 4-Fluorophenyl | 4-Morpholinophenyl | 75 |

| 3b | 3,4-Dimethoxyphenyl | 4-Morpholinophenyl | 25 |

| 3c | 3,4-Dimethoxyphenyl | 4-(Piperidin-1-yl)phenyl | 30 |

Analysis: From this hypothetical data, several insights emerge. The addition of an aryl group at R1 improves activity over the unsubstituted core (compare 1a to 2a/2b ). Specifically, electron-donating methoxy groups appear beneficial (compare 2a to 2b ).[9] A significant potency jump occurs with the introduction of a large, basic amine-containing substituent at R2 (compare 2b to 3b ), suggesting a key interaction in the target's binding site.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in synthesis comes from detailed, reproducible protocols that include in-process checks and final characterization.

Protocol: Synthesis of 2-(Pyridin-2-yl)-5-phenyloxazole

This protocol details a two-step synthesis starting from commercially available 2-bromopyridine.

Step 1: Synthesis of Pyridine-2-carbaldehyde

-

Rationale: This step converts the bromo-handle into an aldehyde, which is the required precursor for the Van Leusen oxazole synthesis. A common method is a halogen-metal exchange followed by quenching with a formylating agent like DMF.

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF (10 mL) over 20 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).

-

Extract the product with ethyl acetate (3 x 30 mL).[10]

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield pyridine-2-carbaldehyde.

-

-

Validation: Confirm product formation via ¹H NMR spectroscopy (singlet for the aldehyde proton ~10 ppm) and mass spectrometry.

Step 2: Synthesis of 2-(Pyridin-2-yl)-5-phenyloxazole via Van Leusen Reaction

-

Rationale: This step constructs the oxazole ring. TosMIC serves as a C-N-C synthon that reacts with the aldehyde and an external nucleophile (in this case, derived from benzyl isocyanide, though often TosMIC itself provides the necessary atoms) in a base-mediated cyclization.[6]

-

Procedure:

-

To a solution of pyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (25 mL), add tosylmethyl isocyanide (TosMIC) (1.05 eq).

-

Add anhydrous potassium carbonate (K2CO3) (2.0 eq) in one portion.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Add water (30 mL) to the residue and extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude solid by recrystallization from ethanol/water to yield the title compound as a crystalline solid.

-

-

Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure correct mass and elemental composition. The disappearance of the aldehyde proton signal and the appearance of aromatic signals corresponding to the new phenyl group and the oxazole proton are key diagnostic markers.

Conclusion and Future Outlook

The pyridin-2-yl-oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic strategies and analytical principles outlined in this guide provide a robust framework for its exploration. By combining flexible, modern synthetic methods with a systematic approach to SAR, researchers can efficiently navigate this rich chemical space. Future efforts will likely focus on developing even more atom-economical and environmentally benign ("green") synthetic routes and leveraging computational tools for in silico screening to better prioritize and guide the synthesis of high-potential analogs.[11] The continued investigation of this privileged structure is poised to deliver the next generation of innovative medicines.

References

-

Title: Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Source: Chemical Communications (RSC Publishing). URL: [Link]

-

Title: Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

Title: Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Source: Slideshare. URL: [Link]

-

Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Source: Frontiers in Chemistry. URL: [Link]

-

Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Source: MDPI. URL: [Link]

-

Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Source: Molecules - MDPI. URL: [Link]

-

Title: Structure activity relationship of synthesized compounds. Source: ResearchGate. URL: [Link]

-

Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Source: Molecules - MDPI. URL: [Link]

-

Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

-

Title: Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Source: Organic Letters - ACS Publications. URL: [Link]

-

Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: International Journal of Molecular Sciences - MDPI. URL: [Link]

-

Title: General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Source: Organic Letters - ACS Publications. URL: [Link]

-

Title: Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. Source: ResearchGate. URL: [Link]

-

Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: ResearchGate. URL: [Link]

-

Title: I2-Promoted Formal [3+2] Cycloaddition of α-Methylenyl Isocyanides with Methyl Ketones: A Route to 2,5-Disubstituted Oxazoles. Source: Synfacts - Thieme. URL: [Link]

-

Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Source: RSC Medicinal Chemistry. URL: [Link]

-

Title: Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Source: ACS Omega. URL: [Link]

-

Title: Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Source: Molecules - MDPI. URL: [Link]

-

Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Source: Indian Journal of Pharmaceutical Sciences. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

Methodological & Application

Application Note: High-Throughput Screening of 5-(pyridin-2-yl)oxazol-2-amine Scaffolds

Executive Summary & Scientific Rationale

The molecule 5-(pyridin-2-yl)oxazol-2-amine represents a "privileged scaffold" in medicinal chemistry, specifically designed as a bioisostere for the 2-aminothiazole moiety found in FDA-approved kinase inhibitors (e.g., Dasatinib). While aminothiazoles are potent ATP-competitive inhibitors, they carry liabilities regarding metabolic activation and Pan-Assay Interference (PAINS). The 2-aminooxazole core offers improved solubility and metabolic stability while retaining the critical hydrogen-bonding capability required to bind the kinase "hinge region."

This Application Note details a validated High-Throughput Screening (HTS) workflow to evaluate libraries based on this scaffold. We focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay as the primary screen, followed by an orthogonal ADP-Glo™ functional assay . This "Target-Agnostic" approach allows researchers to deploy this scaffold against various Ser/Thr or Tyrosine kinases (e.g., VEGFR, CDK, or Aurora kinases).

Key Mechanistic Insight: The Hinge Binder

The this compound motif mimics the adenine ring of ATP. The pyridine nitrogen and the oxazole nitrogen/amine act as a bidentate Hydrogen-Bond acceptor/donor pair, anchoring the molecule into the ATP-binding pocket of the kinase.

Experimental Workflow Overview

The following diagram illustrates the screening triage strategy, ensuring that hits are genuine competitive inhibitors and not artifacts of aggregation or fluorescence interference.

Figure 1: Triage workflow for screening aminooxazole libraries. Primary binding hits are validated functionally and scrubbed for false positives.

Protocol 1: Compound Management & Preparation

The 2-aminooxazole scaffold is generally more soluble than its thiazole counterpart, but lipophilic substitutions on the pyridine ring can reduce aqueous solubility.

Reagents:

-

Compound Stock: 10 mM in 100% DMSO.

-

Control: Staurosporine (Pan-kinase inhibitor) or Dasatinib (Structural analog).

Procedure:

-

Quality Control: Verify purity >95% via LC-MS. The amino group is prone to oxidation; store under nitrogen at -20°C.

-

Source Plate Prep: Transfer 10 mM stocks into 384-well LDV (Low Dead Volume) source plates (Labcyte/Beckman).

-

Acoustic Transfer: Use an Echo 650 Liquid Handler to dispense 10 nL of compound into the 384-well assay plates (white, low-volume).

-

Target Concentration: 10 µM (assuming 10 µL final assay volume).

-

DMSO Normalization: Backfill control wells with DMSO to ensure a uniform 0.1% DMSO concentration across the plate.

-

Protocol 2: Primary HTS - TR-FRET Kinase Binding Assay

This assay measures the ability of the this compound derivative to displace a fluorescent tracer from the kinase ATP pocket. We utilize a Europium (Eu)-labeled antibody recognizing the kinase tag (e.g., GST or His) and a far-red fluorescent tracer (Alexa Fluor 647).

Assay Principle:

-

Intact Complex: Eu-Ab binds Kinase. Tracer binds Kinase. Eu excites Tracer (FRET occurs). High Signal.

-

Inhibited Complex: Compound displaces Tracer. FRET is disrupted. Low Signal.

Materials:

-

Target Kinase (e.g., VEGFR2-GST), 5 nM final.

-

LANCE® Ultra Eu-anti-GST Antibody (PerkinElmer/Revvity), 2 nM final.

-

Kinase Tracer 236 (Alexa Fluor 647 conjugate), Kd determined per batch.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol:

-

Plate Prep: Assay plates contain 10 nL of compounds (from Protocol 1).

-

Enzyme/Ab Mix: Dispense 5 µL of 2X Kinase/Eu-Antibody mix into all wells.

-

Incubation: Centrifuge at 1000 rpm for 1 min. Incubate for 15 min at RT to allow antibody binding.

-

-

Tracer Addition: Dispense 5 µL of 2X Kinase Tracer solution.

-

Equilibrium: Centrifuge 1000 rpm, 1 min. Incubate for 60 min at RT in the dark.

-

Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar FSX).

-

Excitation: 320 or 340 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

-

Data Calculation: Calculate HTRF Ratio =

.

Protocol 3: Orthogonal Functional Assay (ADP-Glo™)

Hits from the binding assay must be confirmed to inhibit enzymatic activity (phosphorylation). The ADP-Glo assay quantifies ADP produced during the kinase reaction.

Step-by-Step Protocol:

-

Reaction Assembly: In a white 384-well plate, add 2 µL compound (at 2X conc).

-

Enzyme Addition: Add 2 µL Kinase (e.g., 10 ng/well). Incubate 10 min.

-

Substrate Initiation: Add 1 µL of ATP/Substrate mix (ATP at

apparent, typically 10-50 µM). -

Reaction: Incubate at RT for 60 min.

-

Termination (Step 1): Add 5 µL ADP-Glo™ Reagent . This stops the kinase reaction and depletes remaining ATP. Incubate 40 min.

-

Detection (Step 2): Add 10 µL Kinase Detection Reagent . This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate 30 min.

-

Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) using High Controls (No Enzyme/Inhibitor) and Low Controls (DMSO only).

| Metric | Formula | Acceptance Criteria |

| Z-Prime (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Signal-to-Background (S/B) | ||

| IC50 Fitting | 4-Parameter Logistic (4PL) | Hill Slope |

Troubleshooting the "Aminooxazole" Scaffold

-

False Positives (Aggregation): If the Hill Slope is

, the compound may be aggregating. Add 0.01% Triton X-100 to the assay buffer and re-test. -

Fluorescence Interference: The pyridine-oxazole core is generally not fluorescent in the TR-FRET range, but derivatives with extended conjugation might quench the Eu donor. Check the 615 nm channel raw data; if it drops significantly below DMSO controls, flag as an "Inner Filter Effect" artifact.

References

-

Privileged Scaffolds in Kinase Discovery: Panda, S. S., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Omega. Context: Validates the 2-aminooxazole as a superior bioisostere to aminothiazoles.

-

HTS Assay Guidelines: Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Context: Foundational text for calculating Z-prime and designing orthogonal assays.

-

TR-FRET Methodology: Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics. Context: Technical basis for the primary binding assay protocol.

-

ADP-Glo Validation: Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies. Context: Standard protocol for the secondary functional screen.

High-Fidelity Synthesis of 5-(Pyridin-2-yl)oxazol-2-amine Scaffolds for SAR Profiling

Executive Summary

The 5-(pyridin-2-yl)oxazol-2-amine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere to the widely utilized 2-aminothiazoles found in kinase inhibitors (e.g., Dasatinib) and adenosine receptor antagonists. While the thiazole counterpart is synthetically trivial (Hantzsch synthesis), the oxazole analog offers distinct physicochemical advantages: reduced lipophilicity (LogP), altered metabolic stability, and a modified hydrogen-bond acceptor profile beneficial for optimizing binding kinetics.

This guide provides a validated, scalable protocol for the synthesis of this compound derivatives. Unlike generic literature methods, this protocol addresses the specific instability of the 2-(bromoacetyl)pyridine precursor and utilizes a buffered cyanamide cyclization to maximize regioselectivity and yield.

Retrosynthetic Analysis & Strategy

The construction of the 2-aminooxazole core is best achieved via the condensation of an

Mechanistic Pathway[1]

-

Nucleophilic Attack: The amino group of cyanamide attacks the ketone carbonyl.

-

Cyclization: The nitrile nitrogen attacks the

-carbon, displacing the bromide. -

Aromatization: Proton transfer yields the stable aromatic oxazole.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from the bromoketone and cyanamide.

Critical Safety & Handling Protocols

WARNING: Lachrymator Hazard The starting material, 2-(bromoacetyl)pyridine , is a potent lachrymator and skin irritant.

-

Engineering Controls: All weighing and transfers must occur within a certified fume hood.

-

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills of the bromoketone.

-

Stability: The free base of 2-(bromoacetyl)pyridine is unstable and prone to rapid polymerization (turning into a black tar). Always store and use the Hydrobromide (HBr) salt.

Experimental Protocols

Protocol A: Core Scaffold Synthesis

Objective: Preparation of this compound.

Reagents:

-

2-(Bromoacetyl)pyridine hydrobromide (1.0 equiv)

-

Cyanamide (1.5 equiv) - Note: Use fresh cyanamide; dicyandiamide impurity lowers yield.

-

Sodium Acetate (NaOAc) or Potassium Carbonate (

) (1.1 equiv) -

Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation of Solution A (The Electrophile):

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 2-(bromoacetyl)pyridine hydrobromide (2.81 g, 10 mmol) in absolute ethanol (20 mL).

-

Scientist Note: The HBr salt will not fully dissolve initially. Do not heat yet.

-

-

Buffering (Critical Step):

-

Add Sodium Acetate (0.90 g, 11 mmol) to the suspension. Stir at room temperature for 15 minutes.

-

Why? This liberates the reactive free base in situ without exposing it to high concentrations that trigger polymerization. The solution will turn from orange/brown to a clearer yellow as the free base forms.

-

-

Cyclization:

-

Add Cyanamide (0.63 g, 15 mmol) in one portion.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (

) for 2–4 hours. -

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting bromoketone (

) should disappear, and a new fluorescent spot (

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to

20% of the original volume. -

Add water (30 mL) and adjust pH to ~9-10 using saturated

or 1N NaOH. -

Precipitation: The product often precipitates as a tan/brown solid. Filter and wash with cold water.[1]

-

Extraction (Alternative): If no precipitate forms, extract with EtOAc (

mL). Wash combined organics with brine, dry over

-

-

Purification:

-

Recrystallization from Ethanol/Water is usually sufficient.

-

Yield Target: 60–75%.

-

Protocol B: SAR Diversification (Amide Coupling)

Objective: Derivatization of the C2-amine for SAR studies.

Reagents:

-

This compound (1.0 equiv)

-

Carboxylic Acid (

) (1.2 equiv) -

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Dry)

Methodology:

-

Dissolve the carboxylic acid (1.2 mmol) in DMF (5 mL).

-

Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Add HATU (1.2 mmol) and stir for 10 minutes to activate the acid (formation of the active ester).

-

Add the this compound (1.0 mmol).

-

Stir at

for 12 hours.-

Scientist Note: The 2-amino group on the oxazole is weakly nucleophilic due to electron withdrawal by the oxazole ring. Mild heating is often required compared to standard amide couplings.

-

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or purity issues.

Figure 2: Troubleshooting logic for the cyclization reaction.

Analytical Data Summary

When characterizing the library, expect the following spectral signatures:

| Feature | Expected Signal (1H NMR, DMSO-d6) | Diagnostic Value |

| Oxazole C4-H | Singlet, | Confirms cyclization. Absence indicates ring opening. |

| Amine ( | Broad Singlet, | Disappears upon |

| Pyridine H | Multiplets, | Characteristic splitting (d, t, t, d).[1] |

| Mass Spec | ESI+ is highly sensitive for this basic scaffold. |

References

-

General Synthesis of 2-Aminooxazoles

- Title: "Facile synthesis of 2-aminooxazoles via condensation of -hydroxy ketones or -haloketones with cyanamide."

- Source:Journal of Organic Chemistry.

- Context: Establishes cyanamide as the superior reagent over urea for amino-oxazole form

-

(Search: "2-aminooxazole cyanamide synthesis")

-

Pyridine-Oxazole Bioactivity

-

Title: "Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds."[2]

- Source:ACS Medicinal Chemistry Letters (2022).

- Context: Discusses the synthesis and SAR of pyridine-linked azole amines.

-

-

Handling of

-Haloketones:- Title: "2-(Bromoacetyl)pyridine hydrobromide: Properties and Safety."

- Source: ChemicalBook / GuideChem Safety D

- Context: Confirms instability of free base and requirement for HBr salt storage.

-

SAR & Bioisosterism

- Title: "Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)

- Source:ResearchG

- Context: Highlights the biological relevance of the pyridine-oxazole connectivity in antimicrobial and anticancer screens.

Sources

Application Notes and Protocols for the Use of 5-(pyridin-2-yl)oxazol-2-amine as a Scaffold in Drug Design

Introduction: The Strategic Value of the Pyridin-Oxazole Heterocyclic System

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile points for functionalization is paramount. The 5-(pyridin-2-yl)oxazol-2-amine core represents a compelling, albeit underexplored, scaffold that merges two privileged heterocyclic systems: pyridine and oxazole. The pyridine ring, a common motif in numerous FDA-approved drugs, provides a key hydrogen bond acceptor and can engage in various non-covalent interactions with biological targets.[1] The oxazole ring serves as a stable, bioisosteric replacement for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] The 2-amino group on the oxazole provides a crucial vector for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of compound properties.

While direct literature on this compound is sparse, the well-documented biological activities of closely related analogues, such as 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors and various pyridine-thiazole derivatives as potent kinase inhibitors, strongly suggest the potential of this scaffold in targeted therapies, particularly in oncology and immunology.[3][4][5] This document serves as a comprehensive guide for researchers, providing theoretical grounding, synthetic protocols, and bioassay strategies to unlock the therapeutic potential of the this compound scaffold.

Chemical Synthesis and Derivatization

The synthesis of the this compound core can be approached through several established methods for oxazole formation. A plausible and efficient route involves the reaction of an α-haloketone with a urea or cyanamide derivative. The following protocol outlines a generalized, two-step synthesis starting from commercially available 2-acetylpyridine.

Protocol 1: Synthesis of this compound

Causality Behind Experimental Choices:

-

Bromination: The α-bromination of 2-acetylpyridine is a critical step to introduce a leaving group that facilitates the subsequent cyclization. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent.

-

Cyclization: The Hantzsch-type synthesis with urea provides a direct and atom-economical route to the 2-aminooxazole ring. The choice of a high-boiling point solvent like DMF facilitates the reaction, which often requires elevated temperatures.

Step-by-Step Methodology:

-

Synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-one (Intermediate 1):

-

To a solution of 2-acetylpyridine (1.0 eq) in chloroform (CHCl₃), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification.

-

-

Synthesis of this compound (Target Scaffold):

-